4-Methoxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-2-amine
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Overview
Description
4-Methoxy-3’-(trifluoromethyl)-[1,1’-biphenyl]-2-amine is an organic compound that features a biphenyl structure with a methoxy group at the 4-position and a trifluoromethyl group at the 3’-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3’-(trifluoromethyl)-[1,1’-biphenyl]-2-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid and an aryl halide.
Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylation reagent such as Ruppert’s reagent (CF3SiMe3) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3’-(trifluoromethyl)-[1,1’-biphenyl]-2-amine undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a methoxy radical or a methoxy cation under suitable conditions.
Reduction: The nitro group (if present) can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can lead to the formation of a methoxy radical, while reduction of a nitro group can yield an amine.
Scientific Research Applications
4-Methoxy-3’-(trifluoromethyl)-[1,1’-biphenyl]-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for the design of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Methoxy-3’-(trifluoromethyl)-[1,1’-biphenyl]-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and proteins. The methoxy group can participate in hydrogen bonding and other interactions with target molecules, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-3’-(trifluoromethyl)-[1,1’-biphenyl]-2-amine: Features a methoxy and trifluoromethyl group on a biphenyl core.
4-Methoxy-3’-(trifluoromethyl)-[1,1’-biphenyl]-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an amine.
4-Methoxy-3’-(trifluoromethyl)-[1,1’-biphenyl]-2-ol: Similar structure but with a hydroxyl group instead of an amine.
Uniqueness
The uniqueness of 4-Methoxy-3’-(trifluoromethyl)-[1,1’-biphenyl]-2-amine lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both a methoxy and trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-methoxy-2-[3-(trifluoromethyl)phenyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO/c1-19-11-5-6-12(13(18)8-11)9-3-2-4-10(7-9)14(15,16)17/h2-8H,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOMPJNYFNUUGEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=CC=C2)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.25 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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